4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Overview
Description
4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol is a synthetic organic compound with a complex structure that includes a chlorinated phenol and a benzimidazole moiety
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that the chemical properties of benzimidazole derivatives, such as their solubility and stability, can be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The benzimidazole moiety in its structure is known to bind to various enzymes, potentially inhibiting or activating their functions . For instance, benzimidazole derivatives have been reported to inhibit enzymes such as topoisomerase and kinases, which are crucial for DNA replication and cell signaling . The interaction of this compound with these enzymes could lead to alterations in cellular processes, making it a valuable tool for studying biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound could alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The benzimidazole ring in its structure allows it to bind to enzyme active sites, leading to inhibition or activation of enzymatic activity . This compound may also interact with DNA, causing changes in gene expression . The molecular mechanism of this compound involves the modulation of enzyme activity and gene expression, which in turn affects cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as altered gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, it could cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The benzimidazole moiety in its structure allows it to participate in redox reactions and other biochemical processes . This compound may also affect the levels of key metabolites, such as ATP and NADH, influencing cellular energy metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound may be actively transported across cell membranes by ATP-binding cassette (ABC) transporters or facilitated diffusion . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it could localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences cellular respiration and energy production . The subcellular localization of this compound determines its specific biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Chlorination of Phenol: The phenol ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated phenol is then coupled with the benzimidazole derivative through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.
Substitution: The chlorine atom on the phenol ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The benzimidazole moiety is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use in drug development for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol
- 4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol
- 4-chloro-2-{[(1-methyl-1H-benzimidazol-1-yl)methyl]phenol
Uniqueness
4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol is unique due to the specific positioning of the chlorine atom and the benzimidazole moiety. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-chloro-2-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-19-13-5-3-2-4-12(13)18-15(19)17-9-10-8-11(16)6-7-14(10)20/h2-8,20H,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUMCRANUCCGDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354948 | |
Record name | 4-Chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364742-46-1 | |
Record name | 4-Chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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